![molecular formula C13H14ClN3O3S B2824907 5-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide CAS No. 2034562-13-3](/img/structure/B2824907.png)
5-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H14ClN3O3S and its molecular weight is 327.78. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Mechanism : By targeting FXa, compound 5 reduces thrombin generation, preventing excessive clot formation without affecting existing thrombin levels .
- Binding Mode : The interaction of the neutral ligand chlorothiophene in the S1 subsite contributes to its oral bioavailability and high potency .
- In Vitro Potency : Compound 5 exhibits subnanomolar potency against FXa, making it highly effective .
- Balancing Act : Compound 5 ensures primary hemostasis by leaving sufficient thrombin levels for safety while inhibiting excessive thrombin generation .
Antithrombotic Activity
Oral Bioavailability
Potency and Selectivity
Safety Margin
Thrombin-Mediated Functions
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to the FXa enzyme, preventing it from catalyzing the conversion of prothrombin to thrombin . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity .
Biochemical Pathways
The inhibition of FXa by the compound affects the blood coagulation cascade . By preventing the conversion of prothrombin to thrombin, it decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This results in antithrombotic effects .
Pharmacokinetics
The compound has been found to have good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Result of Action
The result of the compound’s action is a decrease in the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This leads to antithrombotic effects .
Future Directions
properties
IUPAC Name |
5-chloro-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3S/c14-10-2-1-9(21-10)13(18)15-7-11-16-12(17-20-11)8-3-5-19-6-4-8/h1-2,8H,3-7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCOUBQJRVXEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide |
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